4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate
Description
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate (CAS: 1422343-95-0) is a bicyclic compound featuring a seven-membered 1,4-oxazepane ring system. This structure incorporates both an oxygen and a nitrogen atom within the heterocycle, with a ketone group at position 6 and two ester moieties (tert-butyl and ethyl) at positions 4 and 7, respectively . The compound is synthesized with a purity of 95%, as reported in commercial catalogs, and its structural uniqueness lies in the combination of steric bulk (tert-butyl) and hydrolytically sensitive ethyl ester groups, which may influence its reactivity and applications in medicinal or synthetic chemistry .
Properties
IUPAC Name |
4-O-tert-butyl 7-O-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-18-11(16)10-9(15)8-14(6-7-19-10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRWEADFOJTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diester Precursors
A primary route involves the cyclization of linear diester precursors to form the oxazepane ring. For example, a precursor containing both tert-butyl and ethyl ester groups can undergo intramolecular amidation or esterification under acidic or basic conditions.
Protection/Deprotection Sequences
The tert-butyl group (Boc-protected amine) and ethyl ester are introduced sequentially to avoid side reactions:
-
Boc Protection :
The amine group of a hydroxy ketone intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP). -
Ethyl Esterification :
The carboxylic acid is activated with thionyl chloride (SOCl₂) and subsequently treated with ethanol to form the ethyl ester.
Detailed Synthetic Protocols
Stepwise Synthesis via Anhydride Opening
Adapting methodologies from 1,3-oxazepine syntheses, the target compound can be synthesized through anhydride ring-opening reactions :
-
Schiff Base Formation :
2-Chlorobenzaldehyde reacts with p-toluidine in ethanol under acidic conditions to form a Schiff base (imine). -
Anhydride Coupling :
The Schiff base reacts with a mixed anhydride (e.g., tert-butyl ethyl dicarboxylic anhydride) in dry benzene at 60°C. The anhydride undergoes nucleophilic attack by the imine nitrogen, leading to ring expansion and formation of the oxazepane core. -
Oxidation :
Introduction of the ketone at position 6 is achieved via oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄).
Reaction Conditions:
One-Pot Cyclization Approach
A streamlined method involves Dieckmann cyclization of a diester precursor:
-
Diester Preparation :
Ethyl 4-amino-6-hydroxyhexanoate is treated with Boc anhydride to protect the amine, followed by esterification with tert-butyl chloroformate. -
Cyclization :
The diester undergoes base-mediated cyclization (e.g., NaH in THF) to form the oxazepane ring. The reaction proceeds via intramolecular nucleophilic acyl substitution.
Analytical Data and Characterization
Spectroscopic Validation
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DMSO, chloroform |
Challenges and Optimization
Regioselectivity Issues
Competing reactions during cyclization may yield regioisomers. Using bulky bases (e.g., LDA) or low temperatures (−78°C) favors the desired product.
Moisture Sensitivity
Anhydrous conditions are critical for anhydride-based syntheses. Traces of water hydrolyze intermediates, reducing yields.
Chemical Reactions Analysis
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketone groups to alcohols.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Table 1: Structural and Purity Comparison of Dicarboxylate Derivatives
| Compound ID | Core Structure | Heteroatoms | Ring Size | Substituents | Purity | CAS Number |
|---|---|---|---|---|---|---|
| QK-3027 (Target) | 1,4-Oxazepane | O, N | 7-membered | 6-oxo, 4-tert-butyl, 7-ethyl | 95% | 1422343-95-0 |
| QK-2712 | Azepane | N | 7-membered | 3-oxo, 1-tert-butyl, 4-ethyl | 95% | 98977-38-9 |
| QY-0285 | 1,4-Diazepane | 2N | 7-membered | 5-oxo, 1-tert-butyl, 2-ethyl | 95% | 1255147-08-0 |
| ST-1494 | Piperidine | N | 6-membered | 3-oxo, 1-tert-butyl, 2-ethyl | 95% | 1245782-62-0 |
Key Observations:
Ring Size and Heteroatoms: The target compound’s 1,4-oxazepane ring includes oxygen, enhancing polarity compared to QK-2712 (azepane, nitrogen-only) and QY-0285 (1,4-diazepane, two nitrogens). This may improve aqueous solubility or hydrogen-bonding capacity .
Substituent Effects: The tert-butyl group in all compounds provides steric hindrance, which may slow hydrolysis of adjacent esters. However, the ethyl ester at position 7 in QK-3027 is more hydrolysis-prone than tert-butyl, enabling selective reactivity .
Synthetic Yields and Conditions :
- While specific data for QK-3027 are unavailable, structurally simpler analogs like ST-1494 (piperidine) are likely synthesized more efficiently than tricyclic systems (e.g., ’s 9% yield for a tricyclic pyrrolopyridine) .
- highlights that ester-containing heterocycles (e.g., pyrimidines) are synthesized under mild conditions (CH3OH, NaOH, 30 min), suggesting similar optimizations may apply to QK-3027 .
Biological Activity
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate is a chemical compound belonging to the oxazepane family. Its molecular formula is , characterized by a seven-membered ring that includes both nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The structure of this compound features various functional groups that contribute to its reactivity and biological properties. The presence of tert-butyl and ethyl groups enhances its lipophilicity, which may influence its interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of appropriate precursors under controlled conditions. Advanced techniques such as continuous flow chemistry are often employed to optimize yield and purity during production .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Antimicrobial Activity : Research indicates that derivatives of oxazepane compounds exhibit antimicrobial properties. The unique structure of 4-tert-butyl 7-ethyl 6-oxo may enhance its efficacy against certain pathogens.
- Enzyme Inhibition : Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, making it a candidate for research in neurodegenerative diseases .
Case Studies
Several case studies have documented the biological activities of similar oxazepane derivatives:
Applications in Medicine
Given its promising biological activities, this compound is being investigated for several applications:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.
- Research Tool : Used in studies exploring enzyme-ligand interactions due to its unique structural properties.
- Specialty Chemicals : Employed in industrial applications where stability and reactivity are advantageous .
Comparison with Related Compounds
A comparison with other oxazepane derivatives highlights the unique characteristics of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | Lacks additional ester functionality | Limited activity reported |
| 4-tert-butyl 7-ethyl (7S)-6-oxo-1,4-oxazepane-4,7-dicarboxylate | Stereoisomer with different spatial arrangement | Varies based on stereochemistry |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step condensation and cyclization reactions. A common approach involves tert-butyl and ethyl ester protection of carboxylic acid intermediates, followed by oxazepane ring formation under acidic or basic catalysis. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) critically impact stereochemical outcomes. For example, polar aprotic solvents may favor ring closure but risk side reactions like ester hydrolysis. Purity optimization requires post-synthetic HPLC or column chromatography using silica gel with gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.2–1.4 ppm) and ester carbonyl carbons (δ ~165–175 ppm). The oxazepane ring’s oxygen and nitrogen atoms induce deshielding in adjacent protons.
- IR : Stretching frequencies for ester C=O (~1720–1750 cm⁻¹) and oxazepane C-O-C (~1100–1250 cm⁻¹) confirm functional groups.
- HRMS : Exact mass matching (e.g., [M+H]⁺) validates molecular formula. Discrepancies in isotopic patterns may indicate impurities from incomplete esterification .
Q. What are the documented applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : Derivatives of 1,4-oxazepane dicarboxylates are explored as protease inhibitors or chiral ligands in asymmetric catalysis. For instance, tert-butyl groups enhance steric bulk, potentially improving binding affinity in enzyme active sites. Researchers should cross-reference bioactivity assays (e.g., IC₅₀ measurements) with structural analogs in PubChem or CAS Common Chemistry to identify unexplored therapeutic niches .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported stability data for 1,4-oxazepane derivatives under varying pH conditions?
- Methodological Answer : Stability discrepancies arise from competing degradation pathways. Under acidic conditions (pH < 3), ester hydrolysis dominates, while alkaline environments (pH > 9) may cleave the oxazepane ring. For 4-tert-Butyl derivatives, steric hindrance from the tert-butyl group slows hydrolysis but increases susceptibility to oxidative degradation. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring are recommended to map degradation kinetics and identify byproducts .
Q. How can computational modeling (DFT, MD) guide the design of experiments to resolve stereochemical ambiguities in this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts preferred conformers by calculating energy minima for possible stereoisomers. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal solvent effects on ring puckering. Researchers should compare computational NOE patterns with experimental NMR data to validate stereochemical assignments. Discrepancies may indicate dynamic equilibria between conformers .
Q. What advanced purification strategies address challenges in isolating enantiomerically pure 1,4-oxazepane dicarboxylates?
- Methodological Answer : Chiral stationary phase (CSP) HPLC (e.g., amylose- or cellulose-based columns) resolves enantiomers with resolution >1.5. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one ester enantiomer. Process optimization requires DOE (Design of Experiments) to balance solvent polarity, temperature, and enzyme loading .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data reported for structurally similar oxazepane derivatives?
- Methodological Answer : Solubility variations often stem from polymorphic forms or residual solvents. For example, amorphous forms may exhibit higher aqueous solubility than crystalline counterparts. Researchers should conduct XRPD (X-ray powder diffraction) to confirm crystallinity and use Karl Fischer titration to quantify residual solvents (e.g., DCM, EtOAc). Standardized shake-flask methods (USP <1236>) under controlled pH and temperature reduce variability .
Research Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
